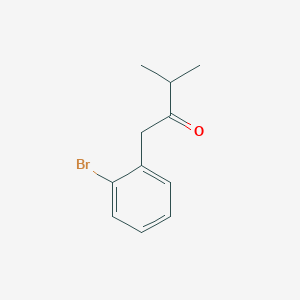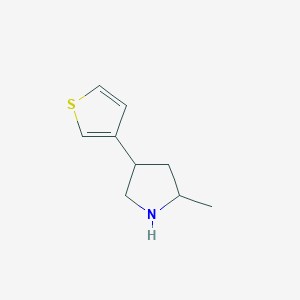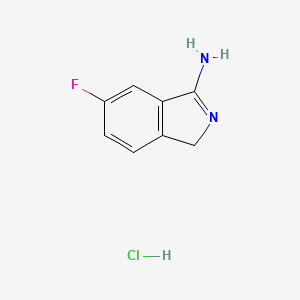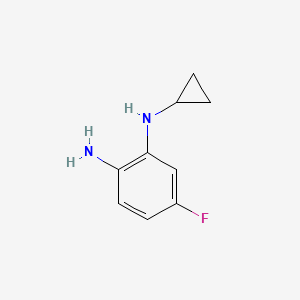
1-N-cyclopropyl-5-fluorobenzene-1,2-diamine
Descripción general
Descripción
1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.2 g/mol . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A study describes an NHC-catalyzed (N-heterocyclic carbene) stereoselective ring opening of epoxy and cyclopropyl enals, leading to regio- and stereodivergent synthesis of 1,2-amino alcohols/diamines with high diastereo- and enantiopurity. This method offers a straightforward pathway to valuable compounds bearing multiple stereocenters, demonstrating the potential of cyclopropyl and fluorobenzene derivatives in complex organic synthesis (S. B. Poh et al., 2018).
Biological Activity and Structural Characterization
Another research effort led to the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, highlighting the structural characterization, biological activity, and Density Functional Theory (DFT) studies of the compound. The study found significant antimicrobial activity against S. aureus and cytotoxic activity against L929 fibroblast and MCF-7 breast cancer cells, pointing to the potential biomedical applications of such compounds (Gamze Elmas et al., 2020).
Catalysis and Synthetic Applications
Gold(I)-catalyzed intermolecular addition of carbon nucleophiles to 1,6-enynes, including reactions with cyclopropane, showcases the ability to control product formation through ligand selection on the gold catalyst. This process indicates the flexibility of cyclopropyl and fluorobenzene derivatives in creating diverse organic molecules through catalytic reactions (C. H. Amijs et al., 2008).
Polymer Science
Research on soluble fluoro-polyimides derived from diamines similar to 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine demonstrates the synthesis of polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are significant for advanced applications in electronics and aerospace due to their unique physical properties (K. Xie et al., 2001).
Organometallic Chemistry and Solvent Applications
The study on organometallic chemistry using partially fluorinated benzenes explores the use of fluorobenzenes as solvents for organometallic chemistry and transition-metal-based catalysis. This research indicates that compounds related to this compound could serve as non-coordinating solvents or readily displaced ligands in organometallic reactions, broadening the scope of their application in synthetic chemistry (S. Pike et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-N-cyclopropyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVLTGPZMAEVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

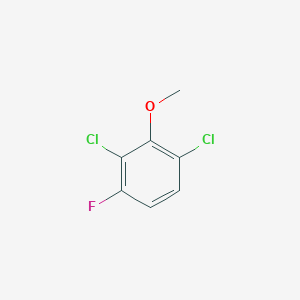
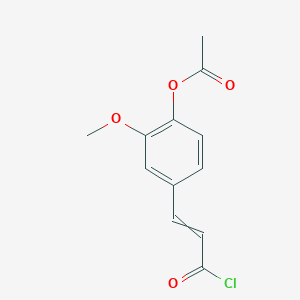

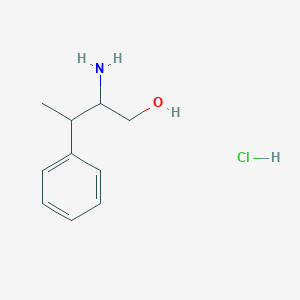
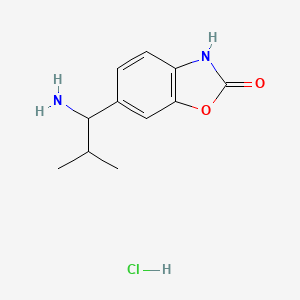


![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
